molecular formula C26H28N4O2 B4769837 9-ETHYL-3-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE

9-ETHYL-3-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE

Cat. No.: B4769837
M. Wt: 428.5 g/mol
InChI Key: LRSFMPPTIILVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-ETHYL-3-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a carbazole core with an ethyl group at the 9-position and a piperazine moiety substituted with a 4-nitrophenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ETHYL-3-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE typically involves multiple steps, starting with the preparation of the carbazole core. The key steps include:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction involving aniline derivatives and dihalobenzenes under high-temperature conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced at the 9-position of the carbazole core through an alkylation reaction using ethyl halides in the presence of a strong base.

    Attachment of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the carbazole core reacts with a piperazine derivative.

    Substitution with 4-Nitrophenylmethyl Group: The final step involves the substitution of the piperazine moiety with a 4-nitrophenylmethyl group, typically achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-3,6-dione derivatives.

    Reduction: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenated reagents (e.g., bromine, chlorine) and strong bases (e.g., sodium hydride, NaH).

Major Products

    Oxidation: Carbazole-3,6-dione derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted carbazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 9-ETHYL-3-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and activity.

    Pathways Involved: It may interfere with cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, it can modulate neurotransmitter levels, providing neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

    9-Ethylcarbazole: Lacks the piperazine and nitrophenylmethyl groups, resulting in different biological activities.

    3,6-Di-tert-butylcarbazole: Contains bulky tert-butyl groups, affecting its chemical reactivity and applications.

    4-Nitrophenylpiperazine: Shares the piperazine and nitrophenyl moieties but lacks the carbazole core.

Uniqueness

9-ETHYL-3-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE is unique due to its combination of a carbazole core with an ethyl group, a piperazine moiety, and a 4-nitrophenylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

9-ethyl-3-[[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c1-2-29-25-6-4-3-5-23(25)24-17-21(9-12-26(24)29)19-28-15-13-27(14-16-28)18-20-7-10-22(11-8-20)30(31)32/h3-12,17H,2,13-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSFMPPTIILVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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